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Executive Summary
G protein-coupled receptor 61 (GPR61) is an orphan receptor that is emerging as a significant

player in the regulation of energy homeostasis and the pathophysiology of metabolic diseases,

particularly obesity. Predominantly expressed in the central nervous system, including key

appetite-regulating centers of the hypothalamus, GPR61 exhibits constitutive activity, signaling

through the Gsα subunit to stimulate cyclic AMP (cAMP) production. This technical guide

synthesizes the current understanding of GPR61's role in metabolic diseases, presenting key

experimental findings, detailed methodologies, and visualizing its signaling pathways. The

evidence strongly suggests that GPR61 is a potential therapeutic target for metabolic

disorders, with loss-of-function mutations associated with severe obesity and GPR61-deficient

mice exhibiting a hyperphagic and obese phenotype.

Introduction to GPR61
GPR61 is a class A orphan G protein-coupled receptor, meaning its endogenous ligand has not

yet been definitively identified. It is most closely related to biogenic amine receptors and is

primarily expressed in the brain, with notable concentrations in the hypothalamus, a critical

region for the regulation of food intake and energy expenditure.[1][2][3] The constitutive, or

ligand-independent, activity of GPR61 is a key feature of its function.[4][5]
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GPR61 Signaling Pathway
GPR61 functions as a constitutively active receptor that couples to the stimulatory G protein

(Gsα).[2][4] This activation of Gsα leads to the stimulation of adenylyl cyclase, which in turn

catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] Elevated intracellular cAMP levels

then activate downstream effectors, most notably Protein Kinase A (PKA), which can

phosphorylate a variety of cellular substrates to elicit a physiological response. The N-terminal

domain of GPR61 has been shown to be essential for its constitutive activity, potentially acting

as a tethered intramolecular ligand.[5][6]
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Figure 1: GPR61 Constitutive Signaling Pathway.

Role in Metabolic Regulation: Evidence from In Vivo
and Human Studies
GPR61-Deficient Mouse Models
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Studies utilizing GPR61 knockout (KO) mice have provided pivotal insights into its physiological

role. These mice exhibit a distinct metabolic phenotype characterized by:

Hyperphagia and Obesity: GPR61-deficient mice display a significant increase in food intake

(hyperphagia) which leads to a heavier body weight compared to their wild-type

counterparts.[7][8][9]

Increased Adiposity: The obesity in these mice is associated with an increase in visceral fat

pad weight.[8]

Metabolic Dysregulation: GPR61 KO mice show elevated levels of plasma leptin and insulin,

and increased liver triglyceride content.[8][9]

Altered Hypothalamic Gene Expression: The hypothalamus of GPR61-deficient mice shows

significantly lower mRNA levels of pro-opiomelanocortin (POMC) and brain-derived

neurotrophic factor (BDNF), two key regulators of appetite and energy balance.[8][9]

It is important to note that despite extensive searches, the full text of the primary study by

Nambu et al. (2011) detailing the quantitative data for these findings was not publicly

accessible. Therefore, the following table summarizes the qualitative findings.
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Parameter
Observation in GPR61-
Deficient Mice vs. Wild-
Type

Reference

Food Intake
Markedly increased

(Hyperphagia)
[7][8][9]

Body Weight Heavier [7][8][9]

Visceral Fat Pad Weight Increased [8]

Liver Weight Increased [8]

Liver Triglyceride Content Increased [8]

Plasma Leptin Increased [8][9]

Plasma Insulin Increased [8][9]

Hypothalamic POMC mRNA Significantly lower [8][9]

Hypothalamic BDNF mRNA Significantly lower [8][9]

Oxygen Consumption Not significantly different [8]

Body Temperature Not significantly different [8]

Locomotor Activity Not significantly different [8]

Human Genetic Studies
Evidence from human genetics further implicates GPR61 in metabolic diseases. A study on

severely obese individuals identified 34 missense mutations in the GPR61 gene that were

present with a much higher frequency compared to the general population.[1][4][10] The

cumulative sum of these mutations was higher than that for the well-established obesity-related

gene, melanocortin 4 receptor (MC4R).[1][4] In vitro analysis of these mutations revealed that

several of them, particularly R236C, resulted in a loss of function due to reduced constitutive

activity of the receptor.[1]

Key Experimental Protocols
In Vitro Characterization of GPR61 Mutations
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The following protocols are based on the methodologies described by Tsang et al. (2024) for

the functional analysis of GPR61 mutations.[10]

This assay measures the ligand-independent (constitutive) cAMP production by GPR61 and its

mutants.

Cell Culture and Transfection: HEK293A cells are transiently transfected with a plasmid

encoding the GPR61 construct (wild-type or mutant) and an EPAC-based FRET biosensor

for cAMP.

Cell Seeding: Transfected cells are seeded into 96-well plates.

Assay Procedure:

24 hours post-transfection, cells are washed with Hanks' Balanced Salt Solution (HBSS).

FRET measurements are performed using a microplate reader with appropriate filters for

the FRET pair (e.g., CFP excitation and YFP emission).

An increase in the FRET ratio indicates a decrease in intracellular cAMP levels.

Data Analysis: The FRET ratio of cells expressing mutant GPR61 is compared to that of cells

expressing wild-type GPR61 to determine the effect of the mutation on constitutive cAMP

production.

Preparation Assay Analysis

HEK293A cells co-transfected with
GPR61 construct and FRET sensor

Seed cells into
96-well plate

Wash cells
with HBSS

Measure FRET signal
in microplate reader

Compare FRET ratios
(Mutant vs. Wild-Type)

Determine effect on
cAMP production

Click to download full resolution via product page

Figure 2: Workflow for cAMP FRET Assay.

This assay directly measures the activation of the Gs protein by GPR61.
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Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the

interaction between Gsα and Gβγ subunits. A Renilla luciferase (Rluc) is fused to one subunit

and a fluorescent protein (e.g., Venus) to another. Activation of the G protein leads to a

conformational change and a decrease in the BRET signal.[11]

Cell Culture and Transfection: HEK293A cells are co-transfected with plasmids for the

GPR61 construct, Rluc-fused Gαs, and Venus-fused Gβ and Gγ subunits.

Cell Seeding: Transfected cells are seeded into 96-well plates.

Assay Procedure:

24 hours post-transfection, the BRET substrate (e.g., coelenterazine h) is added to the

cells.

Luminescence is measured at two wavelengths corresponding to the donor (Rluc) and

acceptor (Venus) emission peaks.

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A lower

BRET ratio for a mutant compared to wild-type GPR61 indicates a reduction in constitutive

Gs protein activation.

Preparation Assay Analysis

HEK293A cells co-transfected with
GPR61 and BRET-labeled Gs subunits

Seed cells into
96-well plate

Add BRET
substrate

Measure luminescence at
donor and acceptor wavelengths Calculate BRET ratio Compare BRET ratios

(Mutant vs. Wild-Type)
Determine effect on
Gs protein activation
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Figure 3: Workflow for Gs Protein BRET Assay.

Therapeutic Potential and Future Directions
The existing data strongly position GPR61 as a promising therapeutic target for metabolic

diseases. The hyperphagic and obese phenotype of GPR61 knockout mice suggests that

agonists of GPR61 could potentially reduce food intake and body weight. Conversely, the
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association of loss-of-function mutations with severe obesity in humans reinforces this

hypothesis.[1][4]

Future research should focus on several key areas:

Deorphanization of GPR61: The identification of the endogenous ligand for GPR61 would be

a major breakthrough, enabling a more precise understanding of its physiological regulation

and facilitating the development of targeted therapeutics.

Elucidation of Downstream Pathways: While the Gs-cAMP-PKA pathway is established, a

deeper investigation into the downstream targets of PKA in the context of GPR61 signaling in

hypothalamic neurons is needed to fully understand its role in appetite regulation.

Development of Small Molecule Modulators: The discovery of potent and selective small-

molecule agonists or inverse agonists for GPR61 is a critical step towards its validation as a

drug target.[12]

In-depth Phenotyping of GPR61-deficient Models: Further characterization of GPR61

knockout models on different dietary backgrounds and at different ages will provide a more

comprehensive understanding of its role in the development and progression of metabolic

diseases.

Conclusion
GPR61 is a constitutively active orphan GPCR with a critical role in the central regulation of

energy homeostasis. Evidence from both animal models and human genetics strongly links

GPR61 dysfunction to obesity and metabolic dysregulation. Its established signaling pathway

through Gs and cAMP, coupled with its expression in key appetite-regulating brain regions,

makes it an attractive target for the development of novel therapeutics for obesity and other

metabolic disorders. Further research into its endogenous ligands and downstream signaling

pathways will be crucial to fully unlock its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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